Cas no 209461-07-4 (2-(2-cyanophenoxy)benzoic acid)

2-(2-cyanophenoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-cyanophenoxy)benzoic acid
-
- Inchi: 1S/C14H9NO3/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17)
- InChI Key: PEMGBOGQMDUJPS-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC=C1OC1=CC=CC=C1C#N
Experimental Properties
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Vapor Pressure: Not available
2-(2-cyanophenoxy)benzoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
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Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-cyanophenoxy)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-126895-0.25g |
2-(2-cyanophenoxy)benzoic acid |
209461-07-4 | 95.0% | 0.25g |
$172.0 | 2025-02-21 | |
TRC | B431963-250mg |
2-(2-Cyanophenoxy)benzoic Acid |
209461-07-4 | 250mg |
$ 365.00 | 2022-06-07 | ||
Enamine | EN300-126895-5.0g |
2-(2-cyanophenoxy)benzoic acid |
209461-07-4 | 95.0% | 5.0g |
$1240.0 | 2025-02-21 | |
Enamine | EN300-126895-250mg |
2-(2-cyanophenoxy)benzoic acid |
209461-07-4 | 95.0% | 250mg |
$172.0 | 2023-10-02 | |
Enamine | EN300-126895-100mg |
2-(2-cyanophenoxy)benzoic acid |
209461-07-4 | 95.0% | 100mg |
$120.0 | 2023-10-02 | |
1PlusChem | 1P01A5BV-50mg |
2-(2-cyanophenoxy)benzoic acid |
209461-07-4 | 95% | 50mg |
$152.00 | 2025-03-04 | |
1PlusChem | 1P01A5BV-1g |
2-(2-cyanophenoxy)benzoic acid |
209461-07-4 | 95% | 1g |
$585.00 | 2025-03-04 | |
1PlusChem | 1P01A5BV-2.5g |
2-(2-cyanophenoxy)benzoic acid |
209461-07-4 | 95% | 2.5g |
$1098.00 | 2023-12-19 | |
1PlusChem | 1P01A5BV-5g |
2-(2-cyanophenoxy)benzoic acid |
209461-07-4 | 95% | 5g |
$1595.00 | 2023-12-19 | |
Enamine | EN300-126895-1000mg |
2-(2-cyanophenoxy)benzoic acid |
209461-07-4 | 95.0% | 1000mg |
$428.0 | 2023-10-02 |
2-(2-cyanophenoxy)benzoic acid Related Literature
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Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
Additional information on 2-(2-cyanophenoxy)benzoic acid
Recent Advances in the Study of 2-(2-cyanophenoxy)benzoic acid (CAS: 209461-07-4) in Chemical Biology and Pharmaceutical Research
The compound 2-(2-cyanophenoxy)benzoic acid (CAS: 209461-07-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzoic acid derivative structure with a cyano-substituted phenoxy group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
One of the key breakthroughs in the study of 2-(2-cyanophenoxy)benzoic acid is its role as a modulator of specific enzymatic pathways. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and the COX-2 active site, revealing a high affinity and selectivity profile.
In addition to its anti-inflammatory properties, 2-(2-cyanophenoxy)benzoic acid has also been investigated for its anticancer potential. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those associated with colorectal cancer. The researchers employed a series of cytotoxicity assays and flow cytometry analyses to confirm the compound's pro-apoptotic effects, suggesting its utility as a chemotherapeutic agent or adjuvant therapy.
The synthesis and optimization of 2-(2-cyanophenoxy)benzoic acid have also been a focal point of recent research. Advances in green chemistry methodologies have enabled more efficient and sustainable production routes for this compound. A study in Organic Process Research & Development (2023) reported a novel catalytic process that significantly reduces the use of hazardous reagents while maintaining high yield and purity. This development is particularly relevant for scaling up production for preclinical and clinical studies.
Despite these promising findings, challenges remain in the development of 2-(2-cyanophenoxy)benzoic acid as a therapeutic agent. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further structural modifications or formulation strategies to enhance its absorption and distribution. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.
In conclusion, 2-(2-cyanophenoxy)benzoic acid (CAS: 209461-07-4) represents a compelling candidate for further investigation in chemical biology and pharmaceutical research. Its dual anti-inflammatory and anticancer properties, coupled with advances in synthetic methodologies, position it as a valuable lead compound. Future studies should focus on optimizing its pharmacokinetic profile and elucidating its full therapeutic potential through in vivo models and clinical trials.
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